molecular formula C20H19F3N2O2 B2644590 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 942013-58-3

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2644590
CAS RN: 942013-58-3
M. Wt: 376.379
InChI Key: RQFGJRVZABBOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Anticancer Activity

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide and its derivatives have been explored for their potential anticancer activities. A study highlighted the design, synthesis, and evaluation of substituted N-phenyl benzamides against various cancer cell lines, showing moderate to excellent anticancer activities compared to the reference drug etoposide (B. Ravinaik et al., 2021). Similarly, novel quinuclidinone derivatives, related to the chemical structure of interest, were synthesized and showed potent anti-cancer activity in vitro, demonstrating the potential for further development as anticancer agents (J. Soni et al., 2015).

HDAC Inhibition for Cancer Therapy

The compound MGCD0103, bearing resemblance to the chemical structure of interest, is a selective histone deacetylase (HDAC) inhibitor that has shown significant antitumor activity in vivo and has entered clinical trials, highlighting the potential of similar compounds in cancer therapy (Nancy Z. Zhou et al., 2008).

Antipathogenic Activity

Research on thiourea derivatives, which share structural motifs with the compound of interest, demonstrated significant antipathogenic activity, suggesting a potential route for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Anti-Acetylcholinesterase Activity

Piperidine derivatives, closely related to the compound , have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's (H. Sugimoto et al., 1990).

CCR1 Antagonism

A study on N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a C-C chemokine receptor 1 (CCR1) antagonist, showcases the compound's potential in treating inflammatory diseases, based on its potent antagonistic activity (Yang Hong et al., 2015).

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-13-11-16(8-9-17(13)25-10-3-2-7-18(25)26)24-19(27)14-5-4-6-15(12-14)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFGJRVZABBOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.